molecular formula C11H8Cl2N2O2 B13685880 2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid

2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B13685880
M. Wt: 271.10 g/mol
InChI Key: VPKSAXBRQLZLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a dichlorophenyl group, a methyl group, and a carboxylic acid group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor modulation, the compound may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-Dichlorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring structure, combined with the dichlorophenyl and carboxylic acid groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H8Cl2N2O2/c1-5-9(11(16)17)15-10(14-5)7-3-2-6(12)4-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17)

InChI Key

VPKSAXBRQLZLSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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